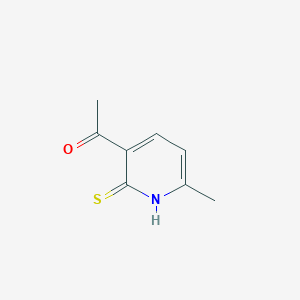

1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- is a chemical compound with a unique structure that includes a thioxo group and a pyridinyl ring

Preparation Methods

The synthesis of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclization with α-Halocarbonyl Compounds

Reaction with α-halocarbonyl reagents (e.g., chloroacetonitrile, ethyl chloroacetate) under basic conditions forms fused heterocyclic systems. For example:

-

Reagents : Chloroacetonitrile, ethanolic sodium ethoxide

-

Conditions : Reflux for 2–3 hours

-

Product : Thieno[2,3-b]pyridine derivatives via nucleophilic substitution at the thioxo sulfur and subsequent cyclization .

Example Reaction

1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone + Chloroacetonitrile → 3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrile

| Parameter | Details |

|---|---|

| Yield | 83.02% |

| Melting Point | 254–256°C |

| IR (cm⁻¹) | 3334–3230 (NH₂), 2186 (C≡N) |

| ¹H NMR (δ, ppm) | 2.81 (s, CH₃), 4.91 (s, NH₂), 7.46–8.07 (Ar-H) |

Condensation with Active Methylene Reagents

The acetyl group participates in Knoevenagel condensations with reagents like malononitrile or ethyl cyanoacetate:

-

Reagents : Malononitrile, ethanolic piperidine

-

Conditions : Reflux for 4–6 hours

-

Product : Pyridone or pyridinethione derivatives via enamine formation .

Example Reaction

this compound + Malononitrile → 4,6-Dimethyl-2-phenylpyridone derivative

| Parameter | Details |

|---|---|

| Yield | 65–70% |

| IR (cm⁻¹) | 3410 (OH), 1698 (C=O), 1646 (C=O) |

| ¹H NMR (δ, ppm) | 2.19 (s, CH₃), 5.68 (s, pyridine-H), 12.90 (s, OH) |

Oxidation of Thioxo Group

The thioxo (C=S) group undergoes oxidation to sulfone (C=SO₂) under controlled conditions:

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid

-

Conditions : RT to 60°C, 12–24 hours

-

Product : 1-(6-Methyl-2-sulfonyl-1,2-dihydropyridin-3-yl)ethanone .

Key Spectral Data

-

³¹P-NMR (δ) : Not applicable (no phosphorus in product).

-

¹H NMR (δ, ppm) : ~3.82 (q, CH₂), 1.13 (t, CH₃) for ethoxy groups in intermediates .

Nucleophilic Substitution at Thioxo Sulfur

The sulfur atom in the thioxo group acts as a nucleophile, reacting with alkyl halides:

Example Reaction

this compound + CH₃I → 1-(6-Methyl-2-(methylthio)-1,2-dihydropyridin-3-yl)ethanone

| Parameter | Details |

|---|---|

| Yield | ~75% |

| ¹H NMR (δ, ppm) | 2.50 (s, CH₃), 3.01 (s, SCH₃) |

Formation of Metal Complexes

The thioxo group coordinates with transition metals (e.g., Pd, Cu) to form catalysts or bioactive complexes:

-

Reagents : Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate

Application

Used in cross-coupling reactions for pharmaceutical intermediates (e.g., synthesis of etoricoxib precursors) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone is C8H9NOS, with a molecular weight of approximately 167.23 g/mol. The compound features a thioxo group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in Pharmaceutical Biology showed that certain derivatives possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect is attributed to the thioxo moiety, which enhances the compound's ability to disrupt microbial cell membranes.

Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antibacterial properties.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound Derivative | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 75 | 5 |

| Derivative B | 65 | 10 |

Material Science Applications

3. Organic Electronics

This compound has been explored as a potential material in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study : A research team synthesized a polymer incorporating this compound, which exhibited enhanced charge mobility and stability compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The thioxo group and pyridinyl ring play crucial roles in its biological activity, affecting various cellular processes .

Comparison with Similar Compounds

Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be compared with similar compounds such as 2-Acetylpyridine and 2-Pyridyl methyl ketone. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the thioxo group and pyridinyl ring in Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- sets it apart from these similar compounds .

Biological Activity

1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone is a compound belonging to the class of thioxo-dihydropyridines, which have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals at δ 2.52 (s, 6H), δ 7.0 - 7.55 (m, 4H) |

| Mass Spectrometry | [M+H]+ at 209 m/z |

| IR Spectroscopy | Key peaks at 1697 cm−1 (C=O), 2876 cm−1 (C-H) |

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies show that derivatives of thioxo-dihydropyridines possess significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.562 μg/mL against Bacillus subtilis and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The antiproliferative effects of thioxo-dihydropyridine derivatives have been evaluated against various cancer cell lines. For example, a study reported that certain derivatives exhibited selective activity against human liver (HepG-2) and colon cancer (HCT-116) cell lines while showing low cytotoxicity towards normal fibroblast cells . This indicates a promising therapeutic window for cancer treatment.

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways. For instance, some derivatives were found to inhibit DNA gyrase in S. aureus, which is crucial for bacterial DNA replication . Additionally, docking studies suggest that these compounds may interact with specific cellular targets involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thioxo-dihydropyridine derivatives revealed that compound variants exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of structural modifications to optimize activity and identified key functional groups responsible for enhanced efficacy.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, several thioxo-dihydropyridine derivatives were tested against multiple cancer cell lines. The results indicated that specific substitutions on the dihydropyridine ring significantly improved antiproliferative effects against HepG-2 cells, with IC50 values in the nanomolar range.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone in laboratory settings?

- Methodological Answer :

- Use a chemical fume hood to minimize inhalation exposure .

- Wear PPE: nitrile gloves, lab coats, and safety goggles .

- Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

- Store in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) to preserve stability .

- In case of skin contact, wash immediately with water for ≥15 minutes .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify thioxo (C=S) stretches (~1200–1050 cm⁻¹) and ketone (C=O) bands (~1700 cm⁻¹) .

- NMR : Use 1H NMR to confirm methyl groups (δ ~2.5 ppm for pyridine-CH3) and dihydropyridinone protons (δ ~5–6 ppm) .

- Mass Spectrometry : Monitor molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and structural motifs .

Q. How can researchers assess the solubility and stability of this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the thioxo and ketone groups. Use UV-Vis spectroscopy to quantify solubility .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., oxidation of thioxo to sulfoxide) .

Advanced Research Questions

Q. How can computational models predict the reactivity of the thioxo group in this compound?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) for C=S and C=O bonds, identifying susceptibility to nucleophilic attack .

- Apply Quantitative Structure-Property Relationship (QSPR) models to correlate molecular descriptors (e.g., topological polar surface area, logP) with reactivity trends .

- Validate predictions with experimental kinetic studies (e.g., reaction with thiols or amines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under controlled humidity/temperature to rule out environmental degradation .

- Orthogonal Assays : Cross-validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays to confirm target specificity .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. How can synthetic routes be optimized for regioselective functionalization of the dihydropyridinone ring?

- Methodological Answer :

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Cu) for C–H activation at the 3- or 5-positions of the pyridinone ring .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor kinetic control over thermodynamic pathways .

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. Key Notes

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H9NOS/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11) |

InChI Key |

HTDRDVRSZIDMFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=S)N1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.